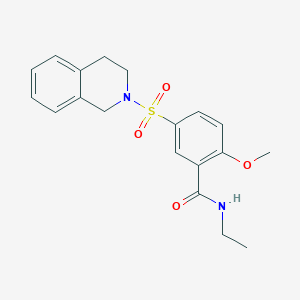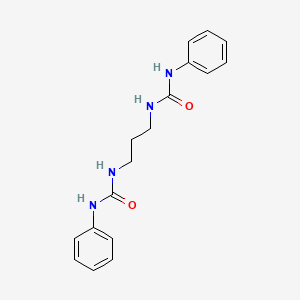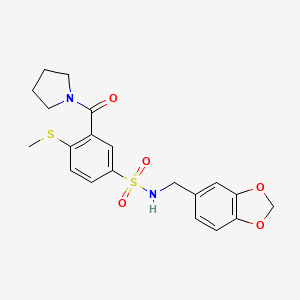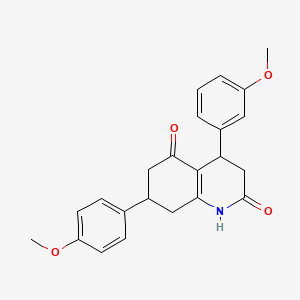
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide
描述
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide, also known as H89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in intracellular signaling pathways and is responsible for regulating a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. H89 has been extensively studied in scientific research and has shown promising results in various fields.
作用机制
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of PKA-mediated signaling pathways. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to be a selective inhibitor of PKA and does not inhibit other kinases.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to regulate ion channels and neurotransmitter release in neurons. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been used to investigate the role of PKA in insulin secretion and glucose metabolism. It has also been shown to regulate the expression of genes involved in inflammation and immune response.
实验室实验的优点和局限性
One of the main advantages of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide is its high selectivity for PKA. This makes it a valuable tool for investigating the specific role of PKA in cellular processes. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide is also relatively easy to synthesize and has good stability in solution. However, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have some off-target effects at high concentrations, which can lead to non-specific inhibition of other kinases. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has poor solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
There are many potential future directions for research involving 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide. One area of interest is the role of PKA in cancer and the potential use of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide as a therapeutic agent. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is the regulation of ion channels and neurotransmitter release in neurons. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a significant impact on these processes, and further research could lead to a better understanding of the underlying mechanisms. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide could be used to investigate the role of PKA in other cellular processes, such as metabolism, inflammation, and immune response.
科学研究应用
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been widely used in scientific research as a tool to study the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner and has been used to investigate the downstream effects of PKA inhibition. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been used in studies on cell signaling, cell proliferation, apoptosis, and gene expression. It has also been used in studies on the regulation of ion channels and neurotransmitter release.
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-20-19(22)17-12-16(8-9-18(17)25-2)26(23,24)21-11-10-14-6-4-5-7-15(14)13-21/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXKBHKGXVPTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)
![2-(4-chlorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4693341.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4693342.png)

![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4693355.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4693359.png)

![3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4693404.png)


![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4693415.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4693423.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4693430.png)